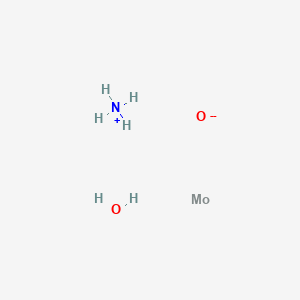

Ammonium molybdenum oxide

説明

特性

IUPAC Name |

azanium;molybdenum;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOMAVCHADVANQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[O-2].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6MoNO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12054-85-2 (tetrahydrate) | |

| Record name | Ammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11098-84-3 | |

| Record name | Ammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Molybdenum Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ammonium (B1175870) molybdenum oxide, detailing its common forms, physicochemical properties, relevant experimental protocols, and key applications in research and development.

Introduction to Ammonium Molybdenum Oxide

This compound is a general term for a series of inorganic compounds containing ammonium ([NH₄]⁺) cations and molybdate (B1676688) (MoₓOₙ)ⁿ⁻ anions. These compounds are important sources of molybdenum and are widely used as versatile reagents in analytical chemistry, as precursors for catalysts, and in the synthesis of advanced materials.[1][2] The most common and commercially significant form is ammonium heptamolybdate, often referred to simply as ammonium molybdate.[3]

These compounds are typically white crystalline solids with varying degrees of solubility in water.[4] Their utility in drug development and research often stems from their role in analytical assays, particularly for the quantification of phosphates, and as catalysts in chemical synthesis.[5][6]

Common Forms and Physicochemical Properties

Several forms of ammonium molybdate are stable and commercially available. Each has a distinct stoichiometry and structure, leading to different properties and applications. The most prevalent forms are detailed below.

| Property | Ammonium Heptamolybdate | Ammonium Dimolybdate | Ammonium Octamolybdate | Ammonium Phosphomolybdate |

| Common Name | Ammonium Paramolybdate (APM) | Ammonium Dimolybdate (ADM) | Ammonium Octamolybdate (AOM) | Ammonium Molybdophosphate |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | (NH₄)₂Mo₂O₇ | (NH₄)₄Mo₈O₂₆ | (NH₄)₃PMo₁₂O₄₀ |

| Molar Mass ( g/mol ) | 1235.86[3] | 339.95[5] | 1255.65[7] | 1876.35[8] |

| Appearance | White crystalline solid[3] | White crystalline powder[5] | White crystalline powder[9] | Yellow crystalline powder[8] |

| Density (g/cm³) | 2.498[3] | 2.97[10] | 3.18[11] | Not specified |

| Solubility in Water | 43 g/100 mL[3] | Soluble[12] | 1 g/L at 20°C[7][11] | Slightly soluble[13][14] |

| Melting Point (°C) | ~90 (decomposes)[3] | Decomposes on heating[12] | Decomposes on heating | Decomposes on heating[8] |

| Key Applications | Phosphate (B84403)/silicate (B1173343) analysis, catalyst precursor[15][16] | Catalyst precursor, pigments, corrosion inhibitor[12][17] | Flame retardant, smoke suppressant, catalyst[9][11] | Gravimetric analysis of phosphorus, ion exchange[13][14] |

Applications in Research and Drug Development

Ammonium molybdate compounds are crucial in various scientific applications:

-

Analytical Chemistry : The most prominent application is the colorimetric determination of phosphate, arsenate, and silicate ions.[6][16] The reaction of ammonium molybdate with phosphate in an acidic medium forms a yellow ammonium phosphomolybdate precipitate, which can be quantified.[13] This reaction is the basis for widely used assays in biochemistry, environmental analysis, and quality control in drug formulation.

-

Catalysis : They serve as precursors for molybdenum-based catalysts used in petroleum refining (hydrodesulfurization) and chemical synthesis.[4][15] For instance, ammonium dimolybdate is thermally decomposed to molybdenum trioxide, a key component in catalysts for removing sulfur from petroleum.[17]

-

Material Science : These compounds are used to synthesize novel materials, including molybdenum-based alloys and functional materials like molybdenum disulfide (MoS₂), which has applications in lubricants and electronics.[18]

-

Corrosion Inhibition : Ammonium molybdate is an effective and environmentally friendlier corrosion inhibitor compared to chromates, used in industrial water systems and coolants.[2][18]

-

Flame Retardants : Ammonium octamolybdate is particularly noted for its use as a smoke suppressant and flame retardant in plastics and textiles.[9][19]

Experimental Protocols

Synthesis of Ammonium Heptamolybdate Tetrahydrate

A common laboratory method involves the dissolution of molybdenum trioxide in aqueous ammonia (B1221849).

Methodology:

-

Dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia solution.[20]

-

Stir the solution until the molybdenum trioxide is completely dissolved.

-

Allow the solution to evaporate slowly at room temperature. As the solution evaporates, the excess ammonia escapes.[20]

-

Transparent, six-sided prisms of ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O, will crystallize from the solution.[20]

-

Collect the crystals by filtration, wash with cold deionized water, and air dry.

Colorimetric Determination of Phosphate

This protocol outlines a standard method for quantifying orthophosphate in a sample, a critical assay in many biological and chemical laboratories. The reaction forms a colored complex that is measured spectrophotometrically.

Reagents:

-

Ammonium Molybdate Solution: Dissolve 8.8 g of ammonium heptamolybdate tetrahydrate in approximately 100 mL of deionized water.[21]

-

Acid Solution: Slowly add 30 mL of concentrated sulfuric acid to 300 mL of deionized water. Cool the solution.[21]

-

Acid-Molybdate Reagent: Add the cooled acid solution to the ammonium molybdate solution and dilute to a final volume of 500 mL with deionized water.[21]

-

Reducing Agent: An ascorbic acid solution or a hydroquinone (B1673460) solution can be used.[21][22] For example, a hydroquinone solution can be prepared by dissolving 5 g of hydroquinone in 500 mL of deionized water containing 0.3 mL of concentrated sulfuric acid.[21]

-

Standard Phosphate Solution: Prepare a stock solution of known phosphate concentration (e.g., using KH₂PO₄).

Procedure:

-

Prepare a series of calibration standards by diluting the standard phosphate solution to known concentrations.

-

To a 5 mL aliquot of each standard and the unknown sample, add 2 mL of the Acid-Molybdate reagent and mix.[21]

-

Add 1 mL of the reducing agent (e.g., hydroquinone solution) and mix thoroughly.[21] A blue color will develop.[22]

-

Allow the reaction to proceed for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[21]

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 650-880 nm, depending on the specific method) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus phosphate concentration for the standards.

-

Determine the phosphate concentration of the unknown sample by interpolating its absorbance on the calibration curve.[22]

Visualizations

Experimental Workflow: Phosphate Determination

The following diagram illustrates the key steps in the colorimetric assay for phosphate quantification.

Caption: Workflow for the colorimetric determination of phosphate.

Logical Relationship: Synthesis of Molybdenum Products

This diagram shows the central role of ammonium molybdate as a precursor for various high-purity molybdenum products.

Caption: Role of ammonium molybdate as a precursor for molybdenum products.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. meghachem.org [meghachem.org]

- 3. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

- 4. Ammonium Molybdate Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]

- 9. Ammonium Octamolybdate - London Chemicals & Resources Limited [lcrl.net]

- 10. Ammonium dimolybdate - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ammonium dimolybdate | 27546-07-2 [chemicalbook.com]

- 13. grokipedia.com [grokipedia.com]

- 14. AMMONIUM PHOSPHOMOLYBDATE | 12026-66-3 [chemicalbook.com]

- 15. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]

- 16. nbinno.com [nbinno.com]

- 17. Ammonium dimolybdate Exporter | Ammonium dimolybdate Exporting Company | Ammonium dimolybdate International Distributor [multichemexports.com]

- 18. News - Ammonium molybdate: a versatile expert in both industrial and scientific fields [zoranchem.com]

- 19. Ammonium Octamolybdate AOM 12411-64-2 smoke suppressant China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 20. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 21. lovibond.com [lovibond.com]

- 22. edu.rsc.org [edu.rsc.org]

Thermal decomposition pathway of ammonium heptamolybdate

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium (B1175870) Heptamolybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), a common precursor for the synthesis of molybdenum-based materials. The decomposition process is multifaceted, with the reaction pathway and final products being highly sensitive to experimental conditions such as the surrounding atmosphere and heating rate.

Introduction

Ammonium heptamolybdate (AHM) is a critical starting material in the production of molybdenum trioxide (MoO₃) and partially reduced molybdenum oxides.[1] These materials are pivotal as catalysts in various industrial chemical processes. Understanding the thermal decomposition pathway of AHM is paramount for controlling the structure, composition, and ultimately the catalytic activity of the final molybdenum oxide products. The decomposition of AHM is known to occur in several distinct stages, involving the release of water and ammonia (B1221849) and the formation of various intermediate compounds before yielding the final molybdenum oxide phase.[2]

The General Decomposition Pathway

The thermal decomposition of ammonium heptamolybdate tetrahydrate is a complex process that proceeds through several stages, involving dehydration, deammoniation, and the formation of various intermediate molybdenum compounds. The exact nature of these intermediates and the final product is highly dependent on the experimental conditions, particularly the composition of the atmosphere (oxidizing, inert, or reducing) and the rate of heating.

Generally, the initial stages involve the loss of water of crystallization, followed by the evolution of ammonia and structural water. This leads to the formation of a series of ammonium molybdate (B1676688) intermediates with decreasing ammonia content, such as ammonium octamolybdate ((NH₄)₄Mo₈O₂₆) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[1][3] As the temperature increases, these intermediates further decompose to form molybdenum oxides.

In an oxidizing atmosphere, such as air, the final product is typically orthorhombic molybdenum trioxide (α-MoO₃).[4] In inert atmospheres like nitrogen or helium, the decomposition can lead to the formation of hexagonal molybdenum trioxide (h-MoO₃) as a metastable intermediate, which then transforms into the more stable α-MoO₃.[4] Under these conditions, partially reduced molybdenum oxides like Mo₄O₁₁ may also be present in the final product.[4] In a reducing atmosphere, such as hydrogen, the final product can be further reduced to molybdenum dioxide (MoO₂).[1]

The following diagram illustrates the generalized thermal decomposition pathways of ammonium heptamolybdate under different atmospheric conditions.

Caption: Generalized thermal decomposition pathways of ammonium heptamolybdate.

Quantitative Data from Thermal Analysis

The thermal decomposition of ammonium heptamolybdate has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data from these analyses under different atmospheric conditions.

Table 1: Decomposition Stages in Static Air

| Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |

| 172.3 - 225.0 | 210.1 | 5.42 | Dehydration and initial deammoniation |

| 225.0 - 257.7 | 242.1 | 2.40 | Further deammoniation |

| 257.7 - 312.3 | 313.6 | 7.83 | Final decomposition to MoO₃ |

Data synthesized from multiple sources indicating decomposition in three main steps in a static air atmosphere.[5]

Table 2: Decomposition Stages in Flowing Nitrogen

| Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Intermediate/Final Product |

| 25 - 180 | ~150 | Variable | (NH₄)₈Mo₁₀O₃₄ |

| 180 - 270 | ~214, ~242 | Variable | (NH₄)₂Mo₄O₁₃ |

| 270 - 370 | ~317 | Variable | h-MoO₃ |

| 370 - 420 | ~400 | - | α-MoO₃ + Mo₄O₁₁ |

Data compiled from studies on the thermal decomposition of AHM in an inert nitrogen atmosphere.[4][6]

Experimental Protocols

The characterization of the thermal decomposition of ammonium heptamolybdate relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events (endothermic/exothermic) during the decomposition of AHM.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

A precise amount of ammonium heptamolybdate tetrahydrate (typically 5-10 mg) is weighed into an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA/DTA furnace.

-

The sample is heated from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]

-

A purge gas (e.g., air, nitrogen, helium) is flowed through the furnace at a controlled rate (e.g., 50 ml/min).[7]

-

The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.

-

The resulting TGA curve shows the percentage of weight loss versus temperature, while the DTA curve indicates endothermic or exothermic events.

In Situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present at different stages of the thermal decomposition.

Instrumentation: An X-ray diffractometer equipped with a high-temperature reaction chamber.

Methodology:

-

A thin layer of the AHM sample is placed on the sample holder of the high-temperature chamber.

-

The chamber is sealed and the desired atmosphere (e.g., helium, 20% oxygen in helium) is introduced at a controlled flow rate (e.g., 100 ml/min).[1]

-

The sample is heated to specific temperatures corresponding to the decomposition stages identified by TGA/DTA, or a temperature ramp is applied.

-

At each temperature point or during the ramp, an XRD pattern is collected over a specific 2θ range.

-

The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., ICDD) to identify the crystalline phases present.

In Situ X-ray Absorption Spectroscopy (XAS)

Objective: To probe the local atomic structure and oxidation state of molybdenum during the decomposition process.

Instrumentation: A synchrotron radiation source and a beamline equipped for in situ XAS measurements.

Methodology:

-

The AHM sample is mixed with an inert binder (e.g., boron nitride) and pressed into a pellet.[1]

-

The pellet is placed in an in situ flow reactor cell.[1]

-

The desired reactant gas (e.g., helium, 20% oxygen/80% helium) is passed through the reactor at a controlled flow rate.[1]

-

The sample is heated at a controlled rate (e.g., 5 K/min) to the desired temperature.[1]

-

X-ray absorption spectra at the Mo K-edge are collected continuously during the heating process.

-

The X-ray Absorption Near Edge Structure (XANES) region provides information about the oxidation state and coordination geometry of molybdenum, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine bond distances and coordination numbers.

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of ammonium heptamolybdate.

Caption: Experimental workflow for investigating AHM thermal decomposition.

References

The Function of Ammonium Ions in Aqueous Molybdate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role ammonium (B1175870) ions (NH₄⁺) play in the chemistry of aqueous molybdate (B1676688) solutions. The presence of ammonium ions, and the associated ammonia-ammonium buffer system, is fundamental in controlling the speciation, polymerization, and precipitation of various polyoxomolybdate species. This document outlines the underlying chemical principles, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to aid in research and development.

Core Functions of Ammonium Ions in Molybdate Solutions

Ammonium ions serve several key functions in aqueous molybdate chemistry, primarily acting as a pH regulator, a counterion for precipitating polyoxomolybdate salts, and a directing agent in the formation of specific molybdate clusters.

1.1. pH Regulation and Control of Molybdate Polymerization

The speciation of molybdate in aqueous solution is highly dependent on pH. In alkaline and neutral solutions (pH > 6), the simple tetrahedral molybdate monomer, [MoO₄]²⁻, is the predominant species. As the pH is lowered, a series of condensation-polymerization reactions occur, leading to the formation of larger polyoxomolybdate (POM) anions. The ammonium ion, as the conjugate acid of the weak base ammonia (B1221849) (NH₃), forms a buffer system that is crucial for controlling the pH of the solution and, consequently, the specific polyoxomolybdate species that are formed.

The general polymerization pathway is as follows:

-

pH > 6: Monomeric molybdate ([MoO₄]²⁻) dominates.

-

pH 5-6: Heptamolybdate, also known as paramolybdate ([Mo₇O₂₄]⁶⁻), is the major species formed.

-

pH 3-5: Further acidification leads to the formation of octamolybdate ([Mo₈O₂₆]⁴⁻).

The ammonium/ammonia buffer system allows for precise control within these pH ranges, enabling the selective synthesis and crystallization of specific ammonium polyoxomolybdate salts.

1.2. Counterion for Precipitation and Crystallization

Ammonium ions act as effective counterions for the various polyoxomolybdate anions formed in solution, leading to the precipitation of a range of ammonium molybdate salts. The specific salt that crystallizes is dependent on the pH, temperature, and concentration of the molybdate and ammonium ions. Commonly synthesized ammonium molybdate compounds include:

-

Ammonium orthomolybdate, (NH₄)₂MoO₄

-

Ammonium dimolybdate, (NH₄)₂Mo₂O₇

-

Ammonium heptamolybdate tetrahydrate (also known as ammonium paramolybdate), (NH₄)₆Mo₇O₂₄·4H₂O

-

Ammonium octamolybdate, (NH₄)₄Mo₈O₂₆

The formation of these crystalline solids is a key step in the purification and isolation of molybdenum compounds.

1.3. Role in Synthesis and Material Preparation

The reaction of molybdenum trioxide (MoO₃) with aqueous ammonia is a common method for preparing various ammonium molybdates.[1][2] The excess ammonia not only acts as a reactant but also establishes the initial alkaline conditions. Subsequent evaporation of ammonia and water leads to a decrease in pH, driving the polymerization of molybdate and the crystallization of the corresponding ammonium polyoxomolybdate salt.[2] This process is fundamental in the production of precursors for catalysts, pigments, and other high-purity molybdenum materials.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the behavior of ammonium and molybdate ions in aqueous solutions.

Table 1: Molybdate Speciation as a Function of pH and Molybdenum Concentration

| Molybdenum Concentration | pH Range | Predominant Molybdate Species | Formula | Reference(s) |

| > 10⁻³ mol/L | > 6 | Molybdate (monomer) | [MoO₄]²⁻ | [4] |

| > 10⁻³ mol/L | 5 - 6 | Heptamolybdate (Paramolybdate) | [Mo₇O₂₄]⁶⁻ | [4] |

| > 10⁻³ mol/L | 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ | [4] |

| > 10⁻³ mol/L | < 2 | Protonated Octamolybdate Species | - | |

| < 10⁻⁴ M | > 5.5 | Molybdate (monomer) | [MoO₄]²⁻ | [5] |

Table 2: Solubility of Ammonium Molybdate in Aqueous Solutions

| Compound | Temperature (°C) | Solubility (g/L) | pH of Saturated Solution | Reference(s) |

| Ammonium Heptamolybdate Tetrahydrate | 20 | 400 | ~5-6 | [3] |

| Ammonium Heptamolybdate Tetrahydrate | 20 | 300 | Weakly acidic | [6] |

| Ammonium Heptamolybdate Tetrahydrate | 80-90 | 500 | Weakly acidic | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of aqueous ammonium molybdate solutions.

3.1. Synthesis of Ammonium Molybdate Salts

3.1.1. Synthesis of Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

This protocol is adapted from common laboratory procedures for the synthesis of ammonium heptamolybdate.[2]

-

Dissolution: In a fume hood, slowly add molybdenum trioxide (MoO₃) to an excess of aqueous ammonia (e.g., 25-30% NH₃ solution) with constant stirring. The reaction is exothermic and should be controlled. Continue adding MoO₃ until the solution is saturated.

-

Evaporation: Gently heat the solution to facilitate the evaporation of excess ammonia and some water. A water bath is recommended for controlled heating. As ammonia evaporates, the pH of the solution will decrease.

-

Crystallization: Allow the solution to cool to room temperature. As the solution cools and becomes more concentrated, six-sided transparent prisms of ammonium heptamolybdate tetrahydrate will crystallize out of the solution.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Drying: Dry the crystals at room temperature or in a desiccator.

3.1.2. Synthesis of Ammonium Dimolybdate ((NH₄)₂Mo₂O₇)

This protocol is based on the reconstituted crystallization method.[7]

-

Preparation of Ammonium Molybdate Solution: Dissolve ammonium tetramolybdate in water heated to approximately 70°C. With stirring, slowly add ammonia to adjust the pH to between 5.5 and 6.5. The target concentration should be around 400 g/L expressed as MoO₃.

-

Filtration: Heat the resulting ammonium molybdate solution to 80-90°C and filter it while hot to remove any insoluble impurities.

-

Cooling Crystallization: Transfer the hot filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. Ammonium dimolybdate crystals will precipitate.

-

Isolation and Drying: Separate the crystals from the mother liquor by centrifugation or filtration. The resulting product is then dried.

3.1.3. Synthesis of Ammonium Octamolybdate ((NH₄)₄Mo₈O₂₆)

This procedure is adapted from methods involving the reaction of molybdenum trioxide with an ammonium molybdate solution.[1][8]

-

Preparation of Ammonium Molybdate Solution: Prepare a solution of ammonium dimolybdate in water.

-

Reaction: Add powdered molybdenum trioxide to the ammonium dimolybdate solution. Heat the resulting slurry to boiling while stirring. A thickening of the slurry indicates the formation of ammonium octamolybdate.

-

Digestion and Filtration: Allow the thickened slurry to digest (remain at an elevated temperature) to ensure complete reaction. Filter the mixture while hot.

-

Drying: Dry the collected precipitate to obtain ammonium octamolybdate.

3.2. Characterization Techniques

3.2.1. Potentiometric Titration for Molybdate Speciation

Potentiometric titration is used to monitor the pH changes in a molybdate solution upon the addition of an acid, allowing for the determination of the different polymerization equilibria.

-

Apparatus: A pH meter with a glass combination electrode, a burette, a magnetic stirrer, and a beaker.

-

Solution Preparation: Prepare a standard solution of sodium molybdate (Na₂MoO₄) of known concentration. Also, prepare a standardized solution of a strong acid (e.g., HCl or HNO₃).

-

Titration Procedure:

-

Pipette a known volume of the sodium molybdate solution into the beaker and dilute with deionized water.

-

Immerse the calibrated pH electrode and the magnetic stir bar into the solution.

-

Begin stirring the solution at a moderate rate.

-

Add the acid titrant from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis: Plot the measured pH versus the volume of acid added. The resulting titration curve will show inflection points corresponding to the pKa values of the different polyoxomolybdate species being formed. The equivalence points can be used to calculate the stoichiometry of the polymerization reactions.

3.2.2. Raman Spectroscopy for In-Situ Speciation Analysis

Raman spectroscopy is a powerful non-destructive technique for identifying the different molybdate species present in a solution in real-time.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., a 532 nm or 785 nm laser), a confocal microscope, and a CCD detector.

-

Sample Preparation: Aqueous solutions of ammonium molybdate are prepared at various concentrations and pH values. The solutions can be placed in glass vials or on a glass slide under the microscope objective.

-

Data Acquisition:

-

Focus the laser on the sample solution.

-

Acquire Raman spectra over a relevant spectral range (typically 200-1200 cm⁻¹ for molybdates). Key vibrational modes for different molybdate species are found in this region.

-

Adjust laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample heating or degradation.

-

-

Spectral Analysis: Analyze the positions and intensities of the Raman bands to identify the specific molybdate species present. For example, the monomeric [MoO₄]²⁻ ion has a characteristic symmetric stretching mode around 895 cm⁻¹, while the heptamolybdate [Mo₇O₂₄]⁶⁻ exhibits a strong band around 939 cm⁻¹.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy, particularly using ¹⁷O and ⁹⁵Mo nuclei, provides detailed information about the structure and connectivity of polyoxomolybdate anions in solution.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation:

-

¹⁷O NMR: Due to the low natural abundance of ¹⁷O, samples are often prepared using ¹⁷O-enriched water.

-

⁹⁵Mo NMR: ⁹⁵Mo is a quadrupolar nucleus, and its NMR signals can be broad. High molybdenum concentrations are often required. A common reference is a 2 M solution of Na₂MoO₄ in D₂O.[9]

-

-

Data Acquisition: Acquire NMR spectra using appropriate pulse sequences.

-

Spectral Interpretation: The chemical shifts in ¹⁷O and ⁹⁵Mo NMR spectra are sensitive to the local chemical environment of the oxygen and molybdenum atoms, respectively. Different polyoxomolybdate species will give rise to distinct sets of NMR signals, allowing for their identification and characterization in solution.[10] For instance, the ⁹⁵Mo NMR spectrum of the heptamolybdate ion at pH 5 shows signals at approximately 210 ppm, 32 ppm, and 15 ppm.[10]

3.2.4. Single-Crystal X-ray Diffraction for Solid-State Structure Determination

This technique is used to determine the precise three-dimensional arrangement of atoms in the crystalline ammonium molybdate salts.

-

Crystal Growth: Grow single crystals of the desired ammonium molybdate salt of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion of a non-solvent.

-

Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain precise bond lengths and angles.

Visualizations of Pathways and Workflows

4.1. Molybdate Polymerization Pathway

The following diagram illustrates the pH-dependent polymerization of molybdate ions in aqueous solution.

Caption: pH-driven polymerization of molybdate ions.

4.2. Experimental Workflow for Molybdate Solution Analysis

This diagram outlines a typical experimental workflow for the preparation and characterization of aqueous ammonium molybdate solutions.

Caption: Workflow for molybdate solution analysis.

4.3. Logical Relationships in Ammonium Molybdate Systems

This diagram illustrates the interplay of key factors that determine the final ammonium molybdate species obtained.

References

- 1. Ammonium Octamolybdate - London Chemicals & Resources Limited [lcrl.net]

- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 3. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]

- 4. imoa.info [imoa.info]

- 5. imoa.info [imoa.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ammonium Dimolybdate Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 8. US4762700A - Ammonium octamolybdate-alpha - Google Patents [patents.google.com]

- 9. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]

- 10. 95Mo and 17O NMR studies of aqueous molybdate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ammonium Molybdenum Oxide Hydrates: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) molybdenum oxide hydrates, focusing on their fundamental properties, synthesis methodologies, and key characterization techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of these versatile inorganic compounds.

Core Concepts and Properties of Ammonium Molybdenum Oxide Hydrates

This compound hydrates are a class of inorganic compounds containing ammonium (NH₄⁺) cations, molybdate (B1676688) (MoO₄²⁻ or polymeric forms) anions, and water of hydration. The most common and commercially significant member of this family is ammonium heptamolybdate tetrahydrate, often referred to as ammonium paramolybdate. However, other forms with varying stoichiometries are also known. These compounds serve as crucial precursors for the synthesis of various molybdenum-containing materials, including catalysts, metal oxides, and alloys.

A summary of common this compound hydrates and their key properties is presented in Table 1.

Table 1: Properties of Common this compound Hydrates

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Ammonium Heptamolybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O[1] | 1235.86[1][2] | White crystalline powder[1] | 65.3 g/100 mL[2] |

| Ammonium Orthomolybdate | (NH₄)₂MoO₄ | 196.01 | White solid | Soluble |

| Ammonium Dimolybdate | (NH₄)₂Mo₂O₇ | 353.98 | White crystalline solid | Soluble |

| Ammonium Phosphomolybdate Hydrate (B1144303) | (NH₄)₃PO₄·12MoO₃·xH₂O | 1876.35 (anhydrous) | Yellow crystalline powder | Sparingly soluble |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of ammonium heptamolybdate tetrahydrate, the most prevalent this compound hydrate.

Synthesis of Ammonium Heptamolybdate Tetrahydrate

This protocol describes a common laboratory-scale synthesis method.[2]

Materials:

-

Molybdenum trioxide (MoO₃)

-

Aqueous ammonia (B1221849) (NH₄OH, 28-30%)

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Evaporating dish

-

Buchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, slowly add molybdenum trioxide powder to an excess of aqueous ammonia in a beaker while stirring continuously. The dissolution is an exothermic process.

-

Continue stirring until all the molybdenum trioxide has dissolved, forming a clear solution.

-

Gently heat the solution on a stirring hotplate to approximately 50-60 °C to ensure complete dissolution and reaction. Do not boil.

-

Transfer the clear solution to an evaporating dish.

-

Allow the solution to evaporate slowly at room temperature. As the solution evaporates, the excess ammonia will be released.

-

Colorless, six-sided prismatic crystals of ammonium heptamolybdate tetrahydrate will form.

-

Once a significant amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the crystals at room temperature or in a desiccator.

Characterization Protocols

This protocol outlines the procedure for analyzing the thermal decomposition of ammonium heptamolybdate tetrahydrate. The decomposition occurs in multiple stages, involving the loss of water and ammonia.[3]

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the ammonium heptamolybdate tetrahydrate sample into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a constant flow of an inert gas (e.g., nitrogen or argon) or air, depending on the desired atmosphere, at a flow rate of 20-50 mL/min.

-

Program the instrument to heat the sample from room temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of mass loss and the corresponding percentage of mass lost in each step.

-

Analyze the DSC curve to identify endothermic or exothermic events associated with the decomposition steps and phase transitions. The final decomposition product in the air is typically molybdenum trioxide (MoO₃).[3]

This protocol provides a step-by-step guide for performing XRD analysis on powdered this compound hydrate samples.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source.

-

Sample holder (zero-background sample holder is recommended).

-

Mortar and pestle.

Procedure:

-

Sample Preparation:

-

Grind a small amount of the this compound hydrate sample into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites.

-

Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's surface. Avoid excessive pressure, which can induce preferred orientation.

-

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters. Typical settings for phase identification include:

-

X-ray source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan range (2θ): 10° to 80°

-

Step size: 0.02°

-

Scan speed/time per step: 1-2 seconds per step

-

-

-

Data Analysis:

-

Phase Identification:

-

Process the raw XRD data to obtain a diffractogram (intensity vs. 2θ).

-

Compare the experimental diffraction pattern with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data).

-

A match in the peak positions (2θ values) and relative intensities confirms the identity of the crystalline phase(s) present in the sample.

-

-

Crystallite Size Determination (Scherrer Equation):

-

Select a well-defined, intense diffraction peak that is free from overlap with other peaks.

-

Determine the full width at half maximum (FWHM) of the selected peak in radians (β). This can be done using the analysis software.

-

Calculate the crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

- K is the Scherrer constant (typically ~0.9)

- λ is the X-ray wavelength in nanometers (0.15406 nm for Cu Kα)

- β is the FWHM in radians

- θ is the Bragg angle in radians (half of the 2θ value of the peak)

-

-

Relevance to Drug Development: The Role of Molybdenum in Biological Systems

For professionals in drug development, understanding the biological roles of molybdenum is crucial, as ammonium molybdate can serve as a source of this essential trace element. Molybdenum is a key component of the molybdenum cofactor (Moco), which is required for the activity of several vital enzymes involved in metabolism, including drug metabolism.

Molybdenum-Containing Enzymes:

-

Xanthine (B1682287) Oxidase: This enzyme is involved in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. It also plays a role in the metabolism of some drugs.

-

Aldehyde Oxidase: This enzyme is critical in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds, which are common moieties in drug molecules.

-

Sulfite Oxidase: This mitochondrial enzyme detoxifies sulfite, a byproduct of the metabolism of sulfur-containing amino acids.

The catalytic cycles of these enzymes involve the molybdenum center cycling between different oxidation states (Mo(IV), Mo(V), and Mo(VI)). Understanding these pathways is essential for predicting the metabolism of new drug candidates and for designing drugs that target these enzymes.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ammonium (B1175870) molybdate (B1676688) in a variety of solvents. The information is curated to be a vital resource for professionals in research, scientific analysis, and drug development, offering both quantitative data and detailed experimental methodologies.

Executive Summary

Ammonium molybdate, a versatile inorganic compound, exhibits a wide range of solubilities depending on the solvent and temperature. While highly soluble in aqueous solutions, its solubility in organic solvents is negligible. This guide details these characteristics, providing clear data, experimental procedures, and visual representations of key chemical processes to aid in its practical application.

Solubility of Ammonium Molybdate

The solubility of ammonium molybdate is a critical parameter in its various applications, from catalyst preparation to analytical reagents. This section provides quantitative data on its solubility in water, organic solvents, and inorganic aqueous solutions.

Solubility in Water

Ammonium molybdate is highly soluble in water. Its solubility is significantly dependent on temperature, generally increasing as the temperature rises. However, it is important to note that at elevated temperatures, decomposition can occur. The most common form of ammonium molybdate is the tetrahydrate, ((NH₄)₆Mo₇O₂₄·4H₂O). The solubility data for this compound in water is summarized in the table below. Discrepancies in reported values can be attributed to differences in the specific form of ammonium molybdate used (e.g., heptamolybdate vs. orthomolybdate) and experimental conditions.

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| 20 | ~40.0[1][2][3] | Also reported as 45.0 g/L (45 g/100mL)[4] and 30.0 g/100mL[5] |

| 25 | 63.5 - 65.3[6][7] | For ammonium heptamolybdate tetrahydrate |

| 80-90 | ~50.0[5] |

A study from Argonne National Laboratory demonstrated a 60% decrease in molybdenum solubility when a solution at pH 6.9 was cooled from 80°C to 20°C, highlighting the significant positive temperature coefficient of solubility[8].

Solubility in Organic Solvents

Ammonium molybdate is generally considered insoluble in most organic solvents. This is due to its ionic nature and the non-polar or weakly polar character of many organic liquids.

| Solvent | Solubility |

| Ethanol | Insoluble[9] |

| Methanol | Insoluble[10] |

| Acetone | Insoluble[5] |

Solubility in Inorganic Aqueous Solutions

Ammonium molybdate exhibits enhanced solubility in acidic and alkaline solutions due to chemical reactions that form different molybdate species.

| Solvent System | Solubility Characteristics |

| Acids (e.g., HCl, HNO₃) | Soluble. Dissolution in acids leads to the formation of various polyoxomolybdate species[7][9]. The specific solubility depends on the acid concentration and temperature. |

| Aqueous Ammonia (B1221849) | Soluble. Ammonium molybdate readily dissolves in aqueous ammonia solutions[10][11]. The addition of 10% ammonia can be used to dissolve aged ammonium molybdate that may have partially decomposed[12]. |

| Alkali (e.g., NaOH) | Soluble. Similar to acids, alkali solutions facilitate the dissolution of ammonium molybdate[11]. |

Speciation of Molybdate in Aqueous Solution

The solubility of ammonium molybdate in water is intrinsically linked to the pH-dependent equilibrium of various molybdate species in solution. At a pH greater than 6, the predominant species is the tetrahedral molybdate ion (MoO₄²⁻). As the pH is lowered, polymerization occurs, leading to the formation of polyoxomolybdates such as heptamolybdate ([Mo₇O₂₄]⁶⁻) at pH 5-6 and octamolybdate ([Mo₈O₂₆]⁴⁻) at pH 3-5. In strongly acidic solutions (pH < 1), the cationic species [MoO₂]²⁺ can form[13].

Experimental Protocols

This section outlines a detailed methodology for the gravimetric determination of ammonium molybdate solubility, a fundamental and widely used technique.

Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

Ammonium molybdate

-

Solvent (e.g., deionized water)

-

Temperature-controlled water bath or shaker

-

Analytical balance

-

Beakers and flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filter with Buchner funnel and filter paper, or syringe filters)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of ammonium molybdate to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a temperature-controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully decant or pipette a known volume of the clear supernatant into a pre-weighed beaker. It is critical to avoid transferring any solid particles.

-

For more precise separation, filter the supernatant using a vacuum filtration setup or a syringe filter.

-

-

Determination of Solute Mass:

-

Place the beaker containing the known volume of the saturated solution in a drying oven set to a temperature that will evaporate the solvent without decomposing the ammonium molybdate (e.g., below 90°C).

-

Continue drying until a constant weight is achieved, indicating that all the solvent has evaporated.

-

Cool the beaker in a desiccator to prevent moisture absorption before weighing.

-

Weigh the beaker with the dried ammonium molybdate residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved ammonium molybdate by subtracting the initial weight of the empty beaker from the final weight of the beaker with the residue.

-

Express the solubility in the desired units, typically as grams of solute per 100 mL or 100 g of solvent.

-

Analytical Quantification of Molybdate in Solution

For a more precise determination of solubility, especially in complex matrices, the concentration of molybdate in the saturated solution can be determined using analytical techniques such as:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method for elemental analysis.

-

Spectrophotometry: The molybdate can be complexed with a chromogenic agent to form a colored solution, and its concentration determined by measuring the absorbance of light at a specific wavelength.

-

Titration: The molybdate solution can be titrated with a standard solution of a precipitating agent, such as a lead salt, using an indicator to determine the endpoint[14].

Conclusion

This technical guide provides a comprehensive overview of the solubility characteristics of ammonium molybdate. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a more informed and effective use of this important inorganic compound. The provided visualizations of the pH-dependent speciation and the experimental workflow for solubility determination offer a clear and concise understanding of the key concepts.

References

- 1. chembk.com [chembk.com]

- 2. 七钼酸铵四水合物 (ammonium molybdate) cryst. extra pure | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ammonium Heptamolybdate Tetrahydrate | 12054-85-2 [m.chemicalbook.com]

- 4. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 5. Introduction of ammonium molybdate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. climaxmolybdenum.com [climaxmolybdenum.com]

- 7. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 8. publications.anl.gov [publications.anl.gov]

- 9. Ammonium molybdate CAS#: 13106-76-8 [m.chemicalbook.com]

- 10. Sciencemadness Discussion Board - Ammonium Molybdate solubility data - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Ammonium Molybdate Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. imoa.info [imoa.info]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Basic Chemical Properties of Ammonium Molybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) molybdate (B1676688) tetrahydrate, systematically known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3] It is a white, crystalline solid that serves as a crucial source of molybdenum in various chemical, industrial, and research applications.[4][5] This technical guide provides a comprehensive overview of its fundamental chemical properties, supported by experimental methodologies and data, to assist researchers and professionals in its effective application.

Chemical and Physical Properties

Ammonium molybdate tetrahydrate is characterized by its distinct physical and chemical properties, which are summarized in the table below.

| Property | Value |

| CAS Number | 12054-85-2[6][7] |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O[2][7] |

| Molecular Weight | 1235.86 g/mol [1][7][8] |

| Appearance | White to light green or slightly yellowish-green crystalline powder.[8][9][10][11] |

| Density | 2.498 g/cm³ at 25 °C.[1][3][11] |

| Melting Point | Approximately 90 °C, where it begins to lose water of crystallization, and decomposes at around 190 °C.[1][10][11] |

| Solubility in Water | Soluble in water; reported values include 65.3 g/100 mL and 400 g/L at 20 °C.[1][8][11] The aqueous solution is weakly acidic (pH ~5.3).[12][13] |

| Solubility in other Solvents | Insoluble in alcohol.[8][9][14] |

| Stability | Stable under normal conditions but can be incompatible with strong acids and strong oxidizing agents.[9][11][15] |

Experimental Protocols

Synthesis of Ammonium Molybdate Tetrahydrate

A common laboratory-scale synthesis of ammonium molybdate tetrahydrate involves the reaction of molybdenum trioxide with an excess of aqueous ammonia (B1221849).[16] The mixture is stirred and heated to facilitate the dissolution of the molybdenum trioxide. The resulting solution is then allowed to evaporate at room temperature. As the solution concentrates and the excess ammonia volatilizes, transparent, prismatic crystals of ammonium molybdate tetrahydrate precipitate.[16]

Caption: A simplified workflow for the synthesis of ammonium molybdate tetrahydrate.

Determination of Solubility

The solubility of ammonium molybdate tetrahydrate in water as a function of temperature can be determined by preparing saturated solutions at various temperatures.

Methodology:

-

Preparation of Saturated Solution: An excess amount of ammonium molybdate tetrahydrate is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached, ensuring the presence of undissolved solid.

-

Sample Collection: A known volume of the supernatant (the clear saturated solution) is carefully withdrawn using a heated pipette to prevent premature crystallization.

-

Gravimetric Analysis: The collected sample is weighed, and then the water is evaporated by heating in an oven until a constant weight of the dry salt is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per 100 mL or 100 g of water at that specific temperature. This process is repeated for a range of temperatures to construct a solubility curve.[1][6]

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of ammonium molybdate tetrahydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium molybdate tetrahydrate is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or an inert gas like nitrogen).[4]

-

Data Collection: The TGA instrument records the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic events.

-

Analysis: The resulting TGA curve reveals the temperatures at which mass loss occurs, corresponding to the loss of water and ammonia. The DTA curve identifies the thermal nature of these decomposition steps.

The thermal decomposition in air generally proceeds in multiple stages, starting with the loss of water of crystallization, followed by the loss of ammonia and water, ultimately yielding molybdenum trioxide (MoO₃) at temperatures above 340 °C.[12]

Caption: The stepwise thermal decomposition of ammonium molybdate tetrahydrate in an air atmosphere.

X-ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline structure of ammonium molybdate tetrahydrate and to identify the phases formed during its thermal decomposition.

Methodology:

-

Sample Preparation: A fine powder of the crystalline sample is uniformly spread onto a sample holder.

-

Instrumentation: The analysis is conducted using a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

Data Collection: The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The peak positions and intensities are compared with standard diffraction data from databases (e.g., ICDD) to identify the compound and its crystal phase.[3]

Reactivity and Applications

Ammonium molybdate tetrahydrate is a versatile reagent. It is stable under ambient conditions but reacts with strong acids and strong oxidizing agents.[9][11] Its primary utility stems from its role as a soluble source of molybdate ions.

Key applications include:

-

Analytical Chemistry: It is a critical reagent for the colorimetric determination of phosphates, silicates, arsenates, and lead.[4][9]

-

Catalysis: It serves as a precursor for the synthesis of various molybdenum-based catalysts used in desulfurization and dehydrogenation reactions.[9][10]

-

Materials Science: It is used in the production of molybdenum metal, molybdenum oxides, and ceramics.[10]

-

Biological Sciences: In electron microscopy, it is utilized as a negative stain.[9] It also finds use in some biochemical assays.[7]

-

Agriculture: It is used as a micronutrient fertilizer to provide essential molybdenum for nitrogen fixation in plants.[4][10]

Safety and Handling

Ammonium molybdate tetrahydrate is harmful if swallowed and may cause skin and respiratory irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizers.[11]

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. US4735791A - Process for producing ammonium molybdate from molybdenum trioxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. guidechem.com [guidechem.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]

- 14. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ammonium Molybdenum Oxide Nanostructures

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, detailing the synthesis of molybdenum oxide nanostructures using ammonium (B1175870) molybdate (B1676688) precursors. The document outlines various synthesis methodologies, their outcomes, and potential applications in the biomedical field, with a focus on cancer therapy and biosensing.

Application Notes

Overview of Molybdenum Oxide Nanostructures in Biomedical Applications

Molybdenum oxide (MoOₓ) nanostructures, synthesized from ammonium molybdate precursors, are emerging as versatile materials in biomedical research. Their unique physicochemical properties, including strong absorbance in the near-infrared (NIR) region and high surface area, make them suitable for a range of applications. In the context of drug development, these nanostructures are particularly notable for their potential in photothermal therapy (PTT), controlled drug delivery, and as agents for inducing apoptosis in cancer cells.

Molybdenum Oxide Nanostructures in Cancer Therapy

Molybdenum oxide nanoparticles, particularly non-stoichiometric MoO₃₋ₓ, exhibit significant potential in oncology. Their strong NIR absorption allows for efficient conversion of light to heat, making them effective agents for PTT, a minimally invasive therapeutic strategy that uses heat to ablate tumors.[1] Furthermore, their large surface area facilitates the loading of chemotherapeutic drugs, enabling a combination of chemo- and photothermal therapy.[2] Studies have shown that molybdenum oxide nanoparticles can induce mitochondrial-mediated apoptosis in cancer cells, often involving the regulation of the Bax and Bcl-2 protein families.[3]

Biosensing Applications

Nanostructures derived from ammonium molybdate are also valuable in the development of highly sensitive biosensors. For instance, ammonium molybdate itself is a key reagent in colorimetric assays for the detection of phosphate. Furthermore, molybdenum disulfide (MoS₂), which can be synthesized from ammonium heptamolybdate, is utilized in various sensing platforms due to its unique electronic and optical properties.

Toxicity and Biocompatibility Considerations

The biocompatibility and potential toxicity of molybdenum oxide nanostructures are critical considerations for their use in drug development. Research indicates that the cytotoxicity of these nanoparticles is dose- and time-dependent. While some studies suggest good biocompatibility and low cytotoxicity, others have shown that prolonged exposure can lead to the generation of reactive oxygen species (ROS), DNA damage, and the activation of cellular stress pathways, such as the ERK and p38 MAPK signaling cascades. Careful evaluation of the toxicological profile of any newly synthesized nanostructure is therefore essential.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the properties and biological effects of molybdenum oxide nanostructures synthesized from ammonium molybdate precursors.

Table 1: Synthesis Parameters and Nanostructure Dimensions

| Precursor | Synthesis Method | Temperature (°C) | Time (h) | Resulting Nanostructure | Dimensions |

| Ammonium Heptamolybdate | Hydrothermal | 180 | 8 | h-MoO₃ Nanorods | Length: ~50 µm, Diameter: ~200 nm |

| Ammonium Heptamolybdate | Hydrothermal | 220 | 24 | MoS₂ Nanosheets | Thickness: ~4 nm, Lateral Size: 200-400 nm |

| Ammonium Molybdate | Sol-Gel | 250 | 1 | MoO₃ Nanoparticles | ~100 nm |

| Sodium Molybdate | Sol-Gel | 80 | 2 | MoO₃ Nanoparticles | 20-25 nm |

Table 2: Performance in Biomedical Applications

| Nanostructure | Application | Parameter | Value | Cell Line |

| MoO₂ Nanoparticles | Photothermal Therapy | Photothermal Conversion Efficiency | 61.3% | - |

| MoOₓ Nanosheets | Photothermal Therapy | Photothermal Conversion Efficiency | 43.41% | - |

| MoOₓ Nanosheets | Drug Delivery (Docetaxel) | Drug Loading Capacity | 76.49% | - |

| JR400-MoS₂ NPs | Drug Delivery (Atenolol) | Drug Loading Efficiency | 90.4 ± 0.3% | - |

| MoO₃ Nanoparticles | Cytotoxicity | IC₅₀ | 296 ± 3.5 µg/mL | A431 |

| MoO₃ Nanoparticles | Cytotoxicity | IC₅₀ | 185 ± 4.7 µg/mL | HT1080 |

| MoO₃ Nanoparticles | Cytotoxicity | IC₅₀ | 200 ± 7.8 µg/mL | G-361 |

| MoOₓ Nanodots | Cytotoxicity | IC₅₀ | ≈350 µg/mL | HeLa |

| Mo-ZnO/RGO NCs | Cytotoxicity | IC₅₀ | 15 µg/mL | MCF7 |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of h-MoO₃ Nanorods

This protocol describes the synthesis of hexagonal molybdenum trioxide (h-MoO₃) nanorods using ammonium heptamolybdate as a precursor.

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nitric Acid (HNO₃)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare a solution by dissolving 4.8 g of ammonium heptamolybdate in 68.8 ml of DI water with stirring for 10 minutes at 40°C.

-

Add 11.2 ml of nitric acid to the solution and continue stirring for another 10 minutes at 40°C.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180°C for 8 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration, wash it thoroughly with DI water and ethanol.

-

Dry the final product in an oven at 60°C.

Protocol 2: Sol-Gel Synthesis of MoO₃ Nanoparticles

This protocol details the synthesis of MoO₃ nanoparticles via a sol-gel method using ammonium heptamolybdate.[4]

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄)

-

Citric acid (C₆H₈O₇)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Double distilled water

-

Magnetic stirrer and hot plate

-

Hot air oven

Procedure:

-

Prepare a 1M solution of ammonium heptamolybdate by dissolving the appropriate amount in 100 ml of double distilled water.[4]

-

Prepare a 0.20M solution of citric acid by dissolving the crystals in 100 ml of double distilled water.[4]

-

Slowly add the citric acid solution dropwise to the ammonium heptamolybdate solution under continuous magnetic stirring.[4]

-

While stirring, add ammonium hydroxide to the mixture until the pH of the solution reaches 7.[4]

-

Heat the resulting solution in a hot air oven until the supernatant liquid evaporates, leaving a gel.[4]

-

Collect the gel and calcine it at 500°C for 90 minutes to obtain MoO₃ nanoparticles.

Visualizations

Experimental Workflow

References

- 1. Phase-controlled synthesis of molybdenum oxide nanoparticles for surface enhanced Raman scattering and photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. A molybdenum oxide-based degradable nanosheet for combined chemo-photothermal therapy to improve tumor immunosuppression and suppress distant tumors and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijera.com [ijera.com]

Hydrothermal synthesis of molybdenum oxides using ammonium molybdate precursor

Application Note: Hydrothermal Synthesis of Molybdenum Oxides

Introduction

The hydrothermal synthesis of molybdenum oxides from ammonium (B1175870) molybdate (B1676688) precursors is a versatile and widely adopted method for producing a variety of nanostructured materials.[1] This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water, all within a sealed pressure vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of desired molybdenum oxide phases with controlled morphology and size.[1] Molybdenum trioxide (MoO₃) exists in several crystalline forms, including the thermodynamically stable orthorhombic (α-MoO₃) phase and metastable hexagonal (h-MoO₃) and monoclinic (β-MoO₃) phases.[2][3] These materials are of significant interest across various scientific fields, including catalysis, gas sensing, energy storage, and as electrode materials, owing to their unique chemical, optical, and electronic properties.[4][5][6] This document provides detailed protocols for the synthesis of hexagonal and orthorhombic molybdenum trioxide, summarizing key experimental parameters and outcomes.

Experimental Protocols

Protocol 1: Synthesis of Hexagonal Molybdenum Trioxide (h-MoO₃) Nanorods

This protocol details a one-pot hydrothermal method for the facile synthesis of metastable hexagonal MoO₃ (h-MoO₃) nanorods.[2]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nitric acid (HNO₃)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave (100 ml capacity)

-

Magnetic stirrer with heating

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare a precursor solution by dissolving 4.8 g of ammonium heptamolybdate in 68.8 ml of DI water in a beaker.

-

Place the beaker on a magnetic stirrer and heat to 40°C while stirring for 10 minutes to achieve a clear, transparent solution.[2]

-

Carefully add 11.2 ml of nitric acid to the solution. Continue stirring for an additional 10 minutes at 40°C.[2]

-

Transfer the resulting solution into a 100 ml Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven for the hydrothermal reaction at 180°C for 8 hours.[2]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the collected product repeatedly with deionized water and ethanol (B145695) to remove any residual ions.

-

Dry the final product in an oven. The resulting material consists of h-MoO₃ nanorods.[2]

Protocol 2: Synthesis of Orthorhombic Molybdenum Trioxide (α-MoO₃) Nanorods

This protocol describes the synthesis of thermodynamically stable α-MoO₃ nanorods through the acidification of the ammonium molybdate precursor under hydrothermal conditions.[7][8]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nitric acid (2.2 M solution)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a saturated solution of ammonium heptamolybdate tetrahydrate in deionized water at room temperature.[7]

-

Acidify the precursor solution using a 2.2 M nitric acid solution to a pH of approximately 5.[7]

-

Transfer the acidified solution, which may contain a white precipitate, into a Teflon-lined stainless steel autoclave.[7]

-

Seal the autoclave and heat it in an oven to the optimal growth temperature range of 170-180°C.[8] The reaction can be carried out for a duration of 5 to 62 hours, depending on the desired crystal size and morphology.[7]

-

After the heating period, let the autoclave cool to room temperature.

-

Filter the resulting precipitate and rinse thoroughly with deionized water.[7]

-

Dry the collected pale yellowish, fibrous sample at 62°C for 5 hours to obtain α-MoO₃ nanorods.[7]

Data Presentation: Synthesis Parameters and Outcomes

The following table summarizes the experimental conditions and resulting material properties from various hydrothermal synthesis protocols for molybdenum oxides.

| Molybdenum Oxide Phase | Precursor | Additives / Reagents | Temperature (°C) | Time (h) | pH | Resulting Morphology | Dimensions | Reference |

| h-MoO₃ | Ammonium Heptamolybdate | Nitric Acid (HNO₃) | 180 | 8 | Acidic | Nanorods | ~50 µm length, ~180-200 nm diameter | [2] |

| α-MoO₃ | Ammonium Heptamolybdate Tetrahydrate | Nitric Acid (HNO₃) | 170 - 180 | 5 - 62 | ~5 | Nanoribbons or Nanorods | 50 nm thickness, 150-300 nm width | [7][8] |

| α-MoO₃ | Not Specified | Not Specified | 210 | 3 - 12 | N/A | Microbelts | Crystallite size: 52 to 86 nm | [3][9] |

| h-MoO₃ | Ammonium Molybdate | Nitric Acid (HNO₃) | 90 | 3 - 6 | Acidic | Hexagonal Rods | N/A | [10] |

| α-MoO₃ | Ammonium Molybdate | Nitric Acid (HNO₃) | 240 | 3 - 6 | Acidic | Nanofibrous / Rod-like | N/A | [10] |

| MoO₂/MoS₂ Composite | (NH₄)₆Mo₇O₂₄·4H₂O | Thiourea, Oxalic Acid | N/A | N/A | Acidic | Nanocomposites | N/A | [11] |

Visualizations

The following diagrams illustrate the general experimental workflow for hydrothermal synthesis and the influence of key parameters on the resulting molybdenum oxide product.

References

- 1. benchchem.com [benchchem.com]

- 2. ripublication.com [ripublication.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Hydrothermal Synthesis and Gas Sensing of Monoclinic MoO3 Nanosheets [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Preparation of High-Purity Ammonium Molybdate Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium (B1175870) molybdate (B1676688) tetrahydrate, with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, is a crucial inorganic compound with wide-ranging applications.[1][2] It serves as a fundamental precursor for the synthesis of high-purity molybdenum products, including molybdenum trioxide and molybdenum disulfide.[3] Its utility extends to the manufacturing of catalysts, pigments, corrosion inhibitors, and as a vital reagent in analytical chemistry for the determination of phosphates, silicates, and arsenates.[2][4][5][6] The high purity of ammonium molybdate tetrahydrate is paramount for these applications, necessitating well-defined and controlled synthesis and purification protocols.

This document provides detailed methodologies for the preparation of high-purity ammonium molybdate tetrahydrate, including synthesis from molybdenum trioxide and subsequent purification strategies.

Experimental Protocols

Synthesis of Ammonium Molybdate Tetrahydrate from Molybdenum Trioxide

This protocol outlines the synthesis of ammonium molybdate tetrahydrate from molybdenum trioxide and aqueous ammonia (B1221849).[1]

Materials:

-

Molybdenum trioxide (MoO₃)

-

Aqueous ammonia (25-30% NH₃)

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish

-

Drying oven or vacuum desiccator

Procedure:

-

In a well-ventilated fume hood, dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia. The dissolution can be facilitated by gentle heating and stirring.

-

Once the molybdenum trioxide is completely dissolved, evaporate the resulting solution at room temperature. This process allows for the release of excess ammonia and the formation of transparent, six-sided prisms of ammonium heptamolybdate tetrahydrate.[1]

-

Collect the crystals by filtration.

-

Wash the crystals with cold deionized water to remove any soluble impurities.

-

Dry the crystals at a temperature below 55°C to prevent decomposition.[7] A vacuum dryer can also be used for drying at room temperature.[7]

Purification of Ammonium Molybdate Tetrahydrate by Recrystallization

This protocol describes a purification method based on acid precipitation and recrystallization to enhance the purity of synthesized ammonium molybdate tetrahydrate.[3][8]

Materials:

-

Crude ammonium molybdate tetrahydrate

-

Ammonia water (28% mass concentration)

-

Nitric acid

-

pH meter or pH indicator strips

-

Beakers

-

Stirring hotplate

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve the crude ammonium molybdate tetrahydrate in 28% ammonia water. Adjust the pH of the solution to a range of 6-7.[3][8]

-

(Optional Impurity Removal) For removal of metallic impurities, a chelating agent such as tetrasodium (B8768297) iminodisuccinate can be added to the solution, followed by filtration.[3] Alternatively, the solution can be passed through an acid cation exchange resin.[8]

-

Adjust the pH of the purified solution to 7-8 using 28% ammonia water.[3][8]

-

Induce crystallization by adding nitric acid to precipitate the ammonium molybdate. The acid addition should continue until the pH of the solution reaches 1.5-2.[3][8] The temperature should be maintained between 50-60°C during this step.[8]

-